REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:9]=1[C:10](OC)=[O:11].O>C(OCC)C>[NH2:7][C:8]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:9]=1[CH2:10][OH:11] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
676.3 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C(=CC=C1)F
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 2 h at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are slowly added dropwise
|
Type
|
CUSTOM
|
Details
|
is combined dropwise at 0° C. with 100 ml dist
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted twice with 100 ml diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases are washed once with 100 ml of a saturated, aqueous NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |